![molecular formula C23H16ClNOS B11039966 (3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11039966.png)
(3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone
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Overview
Description
This compound features a methanone core bridging two distinct heterocyclic systems: a 3-chloro-1-benzothiophen-2-yl group and a 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl moiety. The dibenzoazepine group, a tricyclic structure with a seven-membered azepine ring, contributes rigidity and may influence receptor binding due to its planar aromaticity. This hybrid structure suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes where dibenzoazepine derivatives are historically active .
Preparation Methods
Synthesis of Key Intermediates
Preparation of 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride
The benzothiophene fragment is synthesized via chlorination and acyl chloride formation:
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Bromination : Benzo[b]thiophene is treated with bromine in chloroform at 0°C to yield 2,3-dibromobenzo[b]thiophene (90% yield) .
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Chlorination : Selective substitution using phosphorus oxychloride (POCl₃) or bis(trichloromethyl) carbonate generates 3-chlorobenzo[b]thiophene .
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Carbonyl Chloride Formation : The carboxylic acid derivative (from cinnamic acid) reacts with thionyl chloride (SOCl₂) in chlorobenzene to form 3-chlorobenzo[b]thiophene-2-carbonyl chloride (mp: 114–116°C) .
Reaction Conditions :
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
Bromination | Br₂, CHCl₃ | 0°C | 3.5 h | 90% |
Chlorination | POCl₃ | 120°C | 3 h | 77% |
Acyl Chloride | SOCl₂, chlorobenzene | Reflux | 48 h | 80% |
Synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine
The dibenzazepine core is constructed via:
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Buchwald-Hartwig Coupling : A palladium-catalyzed intramolecular coupling of 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivatives forms the azepine ring (71% yield) .
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Alkali Metal Methoxide Substitution : Brominated intermediates (e.g., 10,11-dibromo derivatives) react with sodium methoxide in methanol at 50–100°C to yield the azepine .
Key Data :
Coupling Strategies for Methanone Formation
Friedel-Crafts Acylation
The dibenzazepine undergoes electrophilic acylation using the benzothiophene carbonyl chloride:
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Activation : AlCl₃ (1.2 equiv) activates the acyl chloride in anhydrous dichloromethane.
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Reaction : 10,11-Dihydro-5H-dibenzo[b,f]azepine is added dropwise at 0°C, followed by stirring at room temperature for 6–8 hours.
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Workup : Quench with ice-water, extract with DCM, and purify via silica chromatography.
Optimized Parameters :
Parameter | Value |
---|---|
AlCl₃ (equiv) | 1.2 |
Temperature | 0°C → RT |
Yield | 65–70% |
Challenges : Competing amidation at the azepine’s secondary amine requires careful stoichiometry.
Grignard Reagent-Mediated Coupling
A two-step process involving metallation and nucleophilic attack:
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Grignard Formation : Treat 5-bromo-10,11-dihydrodibenzazepine with magnesium in THF.
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Coupling : Add 3-chlorobenzo[b]thiophene-2-carbonyl chloride at −78°C, then warm to RT.
Data :
-
Yield : 55–60% after hydrolysis and purification.
-
Side Products : Tertiary alcohol formation if quenching is incomplete.
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura approach using boronic esters:
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Borylation : Convert 3-chlorobenzo[b]thiophene-2-carbonyl chloride to its pinacol boronic ester.
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Coupling : React with 5-iodo-10,11-dihydrodibenzazepine using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1).
Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
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Temperature : 80°C, 12 hours.
-
Yield : 50–55%.
Comparative Analysis of Methods
Method | Yield | Purity | Scalability | Key Advantage |
---|---|---|---|---|
Friedel-Crafts | 65–70% | 95–98% | Moderate | Single-step, no metal catalysts |
Grignard | 55–60% | 90–92% | Low | Avoids Lewis acids |
Suzuki Coupling | 50–55% | 93–95% | High | Tunable for diverse substrates |
Purification and Characterization
-
Chromatography : Silica gel (hexane:ethyl acetate, 3:1) resolves unreacted intermediates.
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Crystallization : Toluene/MeOH (1:1) yields needle-like crystals (mp: 220–222°C) .
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Spectroscopy :
Industrial-Scale Considerations
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Cost Efficiency : Friedel-Crafts is preferred due to lower catalyst costs.
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Safety : Grignard methods require strict anhydrous conditions.
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Environmental Impact : Pd-based methods generate metal waste, necessitating recycling protocols.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (‑NO₂) on benzothiophene undergoes catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to yield an amine (‑NH₂), enhancing solubility for downstream modifications .
Chloro Substitution Reactions
The 3-chloro substituent participates in nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example:
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Reaction with dimethylamine in benzene at 50°C produces dimethylamino derivatives .
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Cross-coupling with cyanide (NaCN/ethanol) introduces cyano groups .
Table 2: Chloro Substitution Examples
Nucleophile | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Dimethylamine | Benzene, 50°C, 1 hr | Dimethylamino derivative | 75 | |
Sodium cyanide | Ethanol, 40°C, 20 hr | Cyanomethyl derivative | 80 |
Cross-Coupling Reactions
Palladium-catalyzed C–N bond formation enables arylations, as demonstrated in analogous dibenzoazepine systems :
-
Buchwald-Hartwig Amination : The chloro group couples with primary/secondary amines using Pd(OAc)₂/XPhos, yielding N-aryl derivatives.
-
Suzuki-Miyaura Coupling : Limited by the electron-withdrawing ketone group, but feasible with boronic acids under optimized conditions (Pd(PPh₃)₄, K₂CO₃) .
Stability and Degradation Pathways
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against various bacterial strains. For instance, a study showed that it exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Bacteria Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into new antimicrobial agents to combat resistant bacterial strains .
Neuroprotective Effects
The neuroprotective potential of the compound has also been investigated. In vitro experiments indicated that treatment with this compound reduced cell death in neuronal cell lines exposed to oxidative stress by approximately 40% compared to untreated controls. Additionally, it was observed to increase levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage .
Anti-inflammatory Properties
There is emerging evidence that this compound may possess anti-inflammatory properties. Research has indicated that it can modulate inflammatory pathways, making it a potential candidate for treating conditions characterized by chronic inflammation .
Antidepressant Activity
Given the structural similarities to known antidepressants, there is ongoing research into its efficacy as an antidepressant. Preliminary studies have suggested that it may influence neurotransmitter systems involved in mood regulation, warranting further investigation into its therapeutic potential in treating depression .
Cancer Therapeutics
The compound's ability to induce apoptosis in cancer cell lines has been documented. Studies have shown that it can selectively target cancer cells while sparing healthy cells, making it a promising candidate for cancer therapy .
Organic Electronics
The unique electronic properties of (3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone have led to its exploration in the field of organic electronics. Its application as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is being researched due to its favorable charge transport characteristics .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activity or improved physical properties. This aspect is crucial for developing new materials with tailored functionalities for various applications .
Mechanism of Action
The mechanism of action of (3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the methanone-linked substituents and the dibenzoazepine core. Below is a systematic comparison:
Structural Analogues from
- Compound A: 1-(4-Chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]methylamino]ethanone Key Differences: Replaces the benzothiophene-chloro group with a 4-chlorophenyl ring and introduces an alkylamine linker (propyl-methylamino). Implications: The amine linker may enhance solubility via protonation, while the chlorophenyl group lacks the sulfur atom’s electronic effects. This could reduce affinity for sulfur-interacting targets compared to the target compound .
- Compound B: N-Methyl-N-(4-chlorobenzoylmethyl)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propylamine hydrochloride Key Differences: Substitutes the methanone with a benzoylmethyl group and incorporates a charged tertiary amine (hydrochloride salt). Implications: The ionic form likely improves aqueous solubility but may limit blood-brain barrier (BBB) penetration, contrasting with the neutral methanone in the target compound .
Analogues with Benzothiazole/Thiophene Moieties ( and )
- Compound C: 5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine Key Differences: Replaces the benzothiophene-chloro group with a 6-ethoxybenzothiazole-sulfanyl unit. The sulfanyl linkage may confer redox activity absent in the target compound’s methanone bridge .
- Compound D: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Key Differences: Substitutes both aromatic systems with pyrazole and cyanothiophene groups. Implications: The polar cyano and amino groups enhance hydrophilicity, likely reducing CNS penetration compared to the lipophilic chloro-benzothiophene in the target compound .
Physicochemical and Functional Comparisons
Property | Target Compound | Compound A | Compound C |
---|---|---|---|
Core Structure | Benzothiophene + Dibenzoazepine | Chlorophenyl + Dibenzoazepine | Benzothiazole + Dibenzoazepine |
Key Substituent | 3-Chloro | 4-Chloro | 6-Ethoxy |
Linker | Methanone | Alkylamine | Sulfanyl-acetyl |
Predicted logP | High (~4.5)* | Moderate (~3.0)* | Moderate (~3.8)* |
Solubility | Low (nonpolar) | Moderate (ionizable) | Low (bulky substituents) |
Bioactivity | Potential CNS targets | Peripheral targets | Redox-sensitive targets |
Research Findings and Implications
- Metabolic Stability: The methanone linker is less prone to hydrolysis than the sulfanyl-acetyl group in Compound C, suggesting superior stability in vivo .
- Target Selectivity : The dibenzoazepine core is conserved across analogs, but substituent variations likely dictate selectivity. For example, Compound A’s amine linker may favor aminergic receptors (e.g., serotonin/dopamine), whereas the target compound’s benzothiophene could target cytochrome P450 enzymes .
Biological Activity
The compound (3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing available data from various studies, including in vitro and in vivo research findings. Emphasis is placed on its mechanisms of action, therapeutic potential, and any reported case studies.
Molecular Characteristics
- Chemical Name: this compound
- Molecular Formula: C₁₄H₁₂ClN
- Molecular Weight: 229.7 g/mol
- CAS Number: 32943-25-2
This compound features a benzothiophene ring and a dibenzoazepine structure, which may contribute to its biological activity through various mechanisms.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains. For instance, studies on related benzothiophene compounds reveal their potential as antimicrobial agents by disrupting microbial cell membranes or inhibiting key metabolic pathways .
- Antidepressant Effects : The dibenzoazepine moiety is known for its antidepressant properties, as seen in compounds like clomipramine. Research suggests that similar structures can modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine .
- Anti-inflammatory Properties : Compounds with benzothiophene structures have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines . This mechanism is crucial for conditions such as arthritis and other inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated the following:
- Cell Viability Assays : The compound was tested against various cancer cell lines, showing significant cytotoxic effects at certain concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Apoptosis |
MCF7 (breast cancer) | 20 | Cell cycle arrest |
A549 (lung cancer) | 18 | Induction of apoptosis |
In Vivo Studies
Limited in vivo data are available; however, preliminary studies suggest:
- Animal Models : In rodent models, administration of the compound resulted in reduced tumor growth and improved behavioral outcomes in models of depression . These findings support its potential as a dual-action therapeutic agent.
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have been documented in clinical settings:
- Clinical Trials : A trial involving a dibenzoazepine derivative showed promise in treating major depressive disorder with a favorable safety profile .
- Patient Reports : Anecdotal evidence from patients using similar benzothiophene derivatives for chronic pain management indicates significant symptom relief, although more rigorous studies are needed to establish efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of (3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone, and how can reaction parameters be optimized?
- Methodology :
- Step 1 : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to link the benzothiophene and dibenzoazepine moieties. Evidence from analogous methanone syntheses suggests using Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Step 2 : Optimize chlorination at the 3-position of benzothiophene using N-chlorosuccinimide (NCS) in DMF under inert atmosphere .
- Step 3 : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
- Critical Parameters : Temperature control (<50°C to prevent decomposition), stoichiometric ratios (1:1.2 for aryl halide to boronic acid), and catalyst loading (2–5 mol%).
Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d6) to confirm substituent positions and integration ratios. For example, the chloro-substituted benzothiophene proton should appear as a singlet near δ 7.8–8.0 ppm .
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Analyze unit cell parameters (e.g., orthorhombic system, space group Pbca) and intermolecular interactions (e.g., C–H···O/N hydrogen bonds) to resolve stereochemical ambiguities .
- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error using ESI-TOF or MALDI-TOF.
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, and what experimental assays validate these predictions?
- Methodology :
- In Silico Studies :
- Perform molecular docking (AutoDock Vina, Discovery Studio) to assess binding affinity with targets like serotonin receptors or histamine H₄, leveraging structural analogs from PubChem .
- Calculate pharmacokinetic properties (logP, bioavailability) using QikProp or SwissADME to prioritize lead candidates .
- In Vitro Validation :
- Test cytotoxicity (MTT assay, IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa). Compare results with structurally related dibenzoazepine derivatives showing IC₅₀ values of 10–50 µM .
- Evaluate enzyme inhibition (e.g., COX-2, LOX) via fluorometric assays, using indomethacin as a positive control .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar methanone derivatives?
- Methodology :
- Meta-Analysis : Compile data from peer-reviewed studies (e.g., PubChem, Acta Crystallographica) to identify trends. For example, chloro-substituted benzothiophenes often exhibit enhanced antimicrobial activity but reduced solubility .
- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, solvent systems). Note that discrepancies in IC₅₀ values may arise from assay variability (e.g., serum concentration in cell media) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Cl with F or Br) and correlate changes with bioactivity trends .
Properties
Molecular Formula |
C23H16ClNOS |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone |
InChI |
InChI=1S/C23H16ClNOS/c24-21-17-9-3-6-12-20(17)27-22(21)23(26)25-18-10-4-1-7-15(18)13-14-16-8-2-5-11-19(16)25/h1-12H,13-14H2 |
InChI Key |
SPRBYCGPZWLDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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